molecular formula C8H8BrCl B2785142 1-Bromo-2-chloro-4,5-dimethylbenzene CAS No. 500536-40-3

1-Bromo-2-chloro-4,5-dimethylbenzene

Cat. No.: B2785142
CAS No.: 500536-40-3
M. Wt: 219.51
InChI Key: HHRBCSGJXSSZOH-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4,5-dimethylbenzene is an organic compound with the molecular formula C₈H₈BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups. This compound is often used as an intermediate in organic synthesis due to its unique reactivity and stability .

Preparation Methods

1-Bromo-2-chloro-4,5-dimethylbenzene is typically synthesized through an alkylation reaction. A common method involves reacting 1-methyl-2,5-dichlorobenzene with hydrogen bromide in the presence of a suitable catalyst . This reaction proceeds under controlled conditions to ensure the selective bromination of the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

1-Bromo-2-chloro-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for these oxidations.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, often using reagents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions typically produce carboxylic acids or aldehydes .

Scientific Research Applications

1-Bromo-2-chloro-4,5-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

    Medicine: Research into the potential therapeutic applications of halogenated benzene derivatives often includes this compound as a reference compound.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4,5-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .

In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets depend on the specific biological context and the nature of the halogenated substituents .

Comparison with Similar Compounds

1-Bromo-2-chloro-4,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-4-chloro-2,5-dimethylbenzene: This compound has a similar structure but differs in the position of the halogen substituents.

    1-Chloro-2-bromo-4,5-dimethylbenzene: Another positional isomer with distinct chemical properties and uses.

    1,2-Dibromo-4,5-dimethylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its isomers and other similar compounds .

Properties

IUPAC Name

1-bromo-2-chloro-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRBCSGJXSSZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500536-40-3
Record name 1-bromo-2-chloro-4,5-dimethylbenzene
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